molecular formula C4H8N2O7 B137371 1,2,4-Butanetriol-1,4-dinitrate CAS No. 136765-55-4

1,2,4-Butanetriol-1,4-dinitrate

Cat. No. B137371
M. Wt: 196.12 g/mol
InChI Key: UTVLJENCCRCOKQ-UHFFFAOYSA-N
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Description

1,2,4-Butanetriol-1,4-dinitrate is a colorless to brown explosive liquid . It is used as a propellant in virtually all single-stage missiles used by the United States, including the Hellfire . It is also used as a starting reagent during the synthesis of a series of quaternary ammonium lipids .


Synthesis Analysis

1,2,4-Butanetriol can be prepared synthetically by several different methods such as hydroformylation of glycidol and subsequent reduction of the product, sodium borohydride reduction of esterified malic acid, or catalytic hydrogenation of malic acid . A prototype strain for BT production was constructed by assembling a four-step synthetic pathway and disrupting the competing pathways for xylose in Escherichia coli BW25113 .


Molecular Structure Analysis

The molecular formula of 1,2,4-Butanetriol-1,4-dinitrate is C4H7N3O9 and its molecular weight is 241.1131 . The IUPAC Standard InChI is InChI=1S/C4H7N3O9/c8-5(9)14-2-1-4(16-7(12)13)3-15-6(10)11/h4H,1-3H2 .


Chemical Reactions Analysis

The γ-H abstraction reaction is the initial pathway for autocatalytic BTTN decomposition . The three possible hydrogen atom abstraction reactions are all exothermic . The rate constants for autocatalytic BTTN decomposition are 3 to 1040 times greater than the rate constants for the two unimolecular decomposition reactions (O–NO2 cleavage and HONO elimination) .


Physical And Chemical Properties Analysis

1,2,4-Butanetriol-1,4-dinitrate has a molecular weight of 196.12 . Its boiling point is 212.3±25.0 °C and its density is 1.500±0.06 g/cm3 . It is a clear yellowish liquid explosive .

Scientific Research Applications

Biosynthesis from Glucose

BT is notable for its application in producing energetic plasticizers, such as 1,2,4-butanetriol trinitrate, used in propellants and explosives. A significant development in this area is the design of a novel biosynthetic pathway from malate, enabling the use of glucose as a cheaper substrate. This advancement, achieved through a series of enzymatic reactions in E. coli, demonstrates the potential for cost-effective BT production from glucose (Li, Cai, Li, & Zhang, 2014).

Microbial Synthesis

Another important application is the microbial synthesis of BT. This method involves creating biosynthetic pathways that do not exist in nature. For example, the oxidation of d-xylose by Pseudomonas fragi and subsequent conversion by Escherichia coli strains results in the synthesis of d- and l-1,2,4-butanetriol. This microbial approach offers an alternative to traditional chemical synthesis, bypassing the need for high-pressure hydrogenation used in conventional methods (Niu, Molefe, & Frost, 2003).

Gas Chromatography Method Development

In analytical chemistry, BT is used as an internal standard in the development of gas chromatography methods. This application is exemplified in a study where a sensitive method was developed for determining isosorbide dinitrate and its metabolites in human plasma, utilizing BT as the internal standard. This highlights its role in enhancing analytical methodologies (Jiang et al., 2013).

Production from Xylose

The production of BT from xylose represents a key area of research. An engineered E. coli strain demonstrated the direct production of BT from d-xylose, outlining a pathway for industrial-scale viability. This study opens up possibilities for using BT in various medical applications, such as in the production of cationic lipids (Valdehuesa et al., 2014).

Use in Metabolic Engineering

BT also finds use in metabolic engineering, with studies showing its production in Saccharomyces cerevisiae and Arabidopsis through genetic modification. These engineered pathways allow the production of BT from renewable biomass, highlighting its potential in sustainable chemical production (Bamba et al., 2019; Abdel‐Ghany et al., 2013).

Separation and Analysis Techniques

Finally, BT is involved in the development of separation and analysis techniques. For instance, a study utilized high-performance liquid chromatography (HPLC) for the chromatographic separation of BT, demonstrating its role in enhancing the precision of chemical analysis methods (Lin, 2001).

Safety And Hazards

If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

Identifying the bottlenecks for BT biosynthesis is expected to contribute to improving the efficiency of this process . In this work, a prototype strain for BT production was constructed by assembling a four-step synthetic pathway and disrupting the competing pathways for xylose in Escherichia coli BW25113 . This process was further simplified using metabolic engineered E. coli strains .

properties

IUPAC Name

(2-hydroxy-4-nitrooxybutyl) nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O7/c7-4(3-13-6(10)11)1-2-12-5(8)9/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVLJENCCRCOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO[N+](=O)[O-])C(CO[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Butanetriol-1,4-dinitrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MH Liu, CW Liu - International Journal of Quantum Chemistry, 2017 - Wiley Online Library
A chemical synthesis method that involved aldol condensation and betenediol epoxidation was designed with the aid of Gaussian 09 and Materials Studio 6.0 software to accomplish …
Number of citations: 2 onlinelibrary.wiley.com
MH Liu, HJ Tsai, CW Liu - Journal of Molecular Modeling, 2017 - Springer
In respective water or ethanol polarizable continuum cavity environments, simultaneous aldol condensation was performed using density functional theory (DFT) computational method …
Number of citations: 2 link.springer.com
T Miyayama, PS Tsou, SM Fung, HL Fung - Journal of Chromatography B, 2006 - Elsevier
We have developed a liquid chromatographic–mass spectrometric method for the simultaneous determination of nitroglycerin (NTG) and its active metabolites, glyceryl 1,2-dinitrate (1,2-…
Number of citations: 14 www.sciencedirect.com
X Zhao, J Yinon - Journal of Chromatography A, 2002 - Elsevier
Liquid chromatography–mass spectrometry (LC–MS) with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), in the negative-ion mode, was …
Number of citations: 128 www.sciencedirect.com
PS Tsou, NA Page, SG Lee, SM Fung, WM Keung… - The AAPS journal, 2011 - Springer
Organic nitrate vasodilators (ORN) exert their pharmacologic effects through the metabolic release of nitric oxide (NO). Mitochondrial aldehyde dehydrogenase (ALDH2) is the principal …
Number of citations: 33 link.springer.com
S Lin, NA Page, SM Fung, HL Fung - Nitric Oxide, 2013 - Elsevier
Organic nitrates (ORNs) are commonly used anti-ischemic and anti-anginal agents, which serve as an exogenous source of the potent vasodilator nitric oxide (NO). Recently, both …
Number of citations: 18 www.sciencedirect.com
AS Krishnatry, SM Fung, DA Brazeau, D Soda… - Nitric Oxide, 2011 - Elsevier
Several studies suggested that long-term nitrate therapy may produce negative outcomes in patient mortality and morbidity. A possible mechanism may involve nitrate-mediated …
Number of citations: 10 www.sciencedirect.com
K Bezemer, L McLennan, L van Duin… - Forensic science …, 2020 - Elsevier
Erythritol tetranitrate (ETN) was prepared independently by two research groups from the USA and the Netherlands. The partially nitrated impurities present in ETN were studied using …
Number of citations: 14 www.sciencedirect.com
NA Page - 2011 - search.proquest.com
Organic nitrates (ORN) vasodilators have little intrinsic activity and must be bioactivated to liberate their vasoactive species, nitric oxide (NO). Our understanding of the enzymatic …
Number of citations: 2 search.proquest.com
T Tamiri, S Zitrin - Forensic Investigation of Explosions, 2012 - api.taylorfrancis.com
In classical mass spectrometry (MS), molecules are introduced into the ion source of the mass spectrometer, where they obtain an electrical charge, that is, are converted into ions. In the …
Number of citations: 3 api.taylorfrancis.com

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